molecular formula C12H18BNO4S B026466 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 214360-51-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B026466
CAS No.: 214360-51-7
M. Wt: 283.16 g/mol
InChI Key: XDDLLUBKOZYOMY-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 214360-51-7) is a boronic ester derivative featuring a benzenesulfonamide core and a pinacol-protected boronate group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl motifs in pharmaceuticals and materials science . Its synthesis involves palladium-catalyzed coupling of aryl bromides with the boronate precursor, as demonstrated in the preparation of 1,1′-biphenyl-4-sulfonamides (e.g., compounds 5.1–5.13) under degassed DMF conditions with potassium phosphate tribasic and PdCl₂(dppf)·CH₂Cl₂ . High-resolution mass spectrometry (HRMS) and NMR data confirm its structural integrity .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)19(14,15)16/h5-8H,1-4H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDLLUBKOZYOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585945
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-51-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Sulphamoylbenzeneboronic acid, pinacol ester
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Preparation Methods

Miyaura Borylation of 4-Halobenzenesulfonamide

The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into boronic esters. For 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, this method involves reacting 4-iodobenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst.

Procedure :
A mixture of 4-iodobenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (5 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane is heated at 80–100°C under nitrogen for 12–24 hours . The reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified by column chromatography.

Key Considerations :

  • Catalyst Selection : Palladium complexes such as PdCl₂(dppf) or Pd(PPh₃)₄ are effective, with the former offering higher stability under aerobic conditions .

  • Solvent and Base : Polar aprotic solvents (e.g., dioxane) and weak bases (e.g., KOAc) prevent protodeboronation .

  • Yield : Typical yields range from 70% to 85%, contingent on the purity of the aryl halide starting material .

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronate ester .

Sulfonylation of 4-Aminophenylboronate Pinacol Ester

This two-step approach first synthesizes 4-aminophenylboronate pinacol ester, which is subsequently sulfonylated using benzenesulfonyl chloride.

Step 1: Synthesis of 4-Aminophenylboronate Pinacol Ester
4-Bromoaniline undergoes Miyaura borylation with bis(pinacolato)diboron under conditions analogous to Method 1, yielding 4-aminophenylboronate pinacol ester .

Step 2: Sulfonylation Reaction
The aminophenylboronate (1.0 equiv) is treated with benzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature for 2–4 hours .

Challenges :

  • Side Reactions : Competitive protodeboronation may occur if the reaction is heated, necessitating mild conditions .

  • Yield : Sulfonylation typically achieves 65–75% yield after recrystallization .

Mechanochemical Esterification of 4-Boronobenzenesulfonamide

A solvent-free, green chemistry approach involves grinding 4-boronobenzenesulfonamide with pinacol (1:1 molar ratio) in a ball mill.

Procedure :
Equimolar quantities of 4-boronobenzenesulfonamide and pinacol are placed in a stainless-steel jar with grinding balls. The mixture is milled at 30 Hz for 60 minutes, yielding the boronate ester .

Advantages :

  • Efficiency : Near-quantitative conversion (95–98%) without solvents or elevated temperatures .

  • Purity : Minimal purification is required, as unreacted diol sublimes under vacuum .

Limitations :

  • Substrate Availability : 4-Boronobenzenesulfonamide must be synthesized separately, often via directed ortho-metalation of benzenesulfonamide derivatives .

Electrochemical Synthesis via Paired Electrolysis

A novel method utilizes paired electrochemical reduction and oxidation to assemble the sulfonamide and boronate groups.

Procedure :
4-Nitrobenzeneboronic acid pinacol ester is dissolved in a phosphate buffer/ethanol mixture (80:20 v/v) with arylsulfinic acid. Electrolysis at −0.4 V vs. Ag/AgCl selectively reduces the nitro group to an intermediate hydroxylamine, which reacts with sulfinic acid to form the sulfonamide .

Optimization :

  • Potential Control : Adjusting the potential to −1.1 V vs. Ag/AgCl further reduces intermediates to amine derivatives, offering product tunability .

  • Yield : Electrolysis achieves 60–70% yield, with the insoluble product collected via filtration .

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagents Yield Advantages Limitations
Miyaura Borylation4-IodobenzenesulfonamidePdCl₂(dppf), B₂pin₂70–85%High efficiency, one-stepRequires palladium catalyst
Sulfonylation4-AminophenylboronateBenzenesulfonyl chloride65–75%Modular sulfonamide introductionMulti-step synthesis
Mechanochemical4-BoronobenzenesulfonamidePinacol, mechanical energy95–98%Solvent-free, high purityDependent on boronic acid availability
Electrochemical4-NitrobenzeneboronateArylsulfinic acid, voltage60–70%Tunable products, green conditionsComplex setup, moderate yields

Challenges and Optimization Strategies

  • Protodeboronation : Electron-withdrawing groups like sulfonamide destabilize the boronate ester. Mitigation strategies include:

    • Using weak bases (e.g., KOAc instead of NaOH) .

    • Avoiding high temperatures during Miyaura borylation .

  • Functional Group Compatibility : Sulfonamide groups may interfere with palladium catalysts. Pre-complexation with ligands like dppf enhances catalyst stability .

  • Scalability : Mechanochemical methods offer industrial potential due to minimal waste, whereas electrochemical synthesis requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Oxidation Reactions: The compound can be oxidized to form boronic acids or boronate esters.

    Hydrolysis: In the presence of water or aqueous acids, the dioxaborolane ring can hydrolyze to yield the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the sulfonamide group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation or hydrolysis of the dioxaborolane ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₂H₁₈BNO₄S
  • Molecular Weight : 293.16 g/mol
  • IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
  • Physical Form : Solid

Medicinal Chemistry

The compound's boron functionality allows it to act as a versatile building block in drug design. It has been utilized in:

  • Anticancer Agents : Boron-containing compounds are known for their potential in boron neutron capture therapy (BNCT). Research indicates that derivatives of this compound can enhance the effectiveness of BNCT by increasing the accumulation of boron in tumor cells .
  • Enzyme Inhibitors : Studies have shown that sulfonamide derivatives exhibit inhibitory activity against various enzymes. The incorporation of the dioxaborolane group enhances selectivity and potency against targets such as carbonic anhydrase and matrix metalloproteinases .

Materials Science

In materials science, this compound has applications in:

  • Polymer Chemistry : The compound can be used as a cross-linking agent in the synthesis of polymers with enhanced thermal and mechanical properties. Its boron content facilitates the formation of boronate esters that can improve polymer stability .
  • Nanomaterials : Recent studies indicate its potential in the development of boron-based nanomaterials for applications in electronics and photonics due to its unique electronic properties .

Organic Synthesis

The compound serves as an important reagent in organic synthesis:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Functionalization of Aromatic Compounds : The dioxaborolane moiety allows for selective functionalization of aromatic rings under mild conditions, making it a valuable tool for synthetic chemists .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biomolecules, such as the hydroxyl groups in enzymes. This interaction can inhibit enzyme activity or alter the function of the target molecule. Additionally, the sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Aromatic Ring Substitutions

Pyridine-Based Analogs
  • N-(2-methoxy-5-(pinacolboronyl)pyridin-3-yl)benzenesulfonamide (9a)

    • Structure : Replaces benzene with pyridine, introducing a methoxy group at position 2 and the boronate at position 3.
    • Properties : Yield (81.2%), HRMS [M+H]⁺: 391.1508 (calc. 391.1499) .
    • Reactivity : Pyridine’s electron-deficient nature enhances electrophilic substitution efficiency in cross-couplings compared to benzene derivatives.
  • 4-Fluoro-N-(2-methoxy-5-(pinacolboronyl)pyridin-3-yl)benzenesulfonamide (9b)

    • Modification : Adds a fluorine atom to the benzenesulfonamide moiety.
    • Impact : Fluorine’s electron-withdrawing effect may stabilize intermediates or alter solubility .
Benzene Ring Functionalization
  • 3-Chloro-4-(pinacolboronyl)benzenesulfonamide CAS: 2818961-92-9; Formula: C₁₂H₁₇BClNO₄S; MW: 317.59 .
  • 4-Methyl-N-(5-(pinacolboronyl)-2-(trifluoromethyl)benzyl)benzenesulfonamide (3n)

    • Structure : Trifluoromethyl group at position 2 enhances lipophilicity and metabolic stability.
    • Characterization : Confirmed via ¹³C NMR (126 MHz, CDCl₃) .

Sulfonamide Nitrogen Modifications

  • N,N-Dimethyl-4-(pinacolboronyl)benzenesulfonamide CAS: 486422-04-2; Formula: C₁₄H₂₂BNO₄S; MW: 311.20 .
  • N-(2-(Dimethylamino)ethyl)-4-(pinacolboronyl)benzenesulfonamide Application: The dimethylaminoethyl group introduces basicity, aiding solubility in acidic environments .

Boronated Side Chain Variations

  • 4-(Pinacolboronyl)benzonitrile CAS: 171364-82-2; Formula: C₁₃H₁₆BNO₂; MW: 229.08 . Utility: The nitrile group enables further functionalization (e.g., reduction to amines or conversion to tetrazoles).
  • tert-Butyl 3-(pinacolboronyl)propanoate Application: Ester-protected boronate serves as a bifunctional building block in iterative syntheses .

Suzuki-Miyaura Coupling Efficiency

  • Base Compound : Demonstrates robust reactivity with aryl bromides (e.g., in DMF at 80°C), yielding biaryl sulfonamides critical for tubulin inhibitors in cancer therapy .
  • Analog Performance :
    • Pyridine derivatives (9a, 9b) show comparable yields (~80%) but require adjusted conditions due to altered electronic profiles .
    • Chlorinated analogs may exhibit slower coupling rates due to steric hindrance .

Carbonylative Coupling

  • The pinacol boronate group enables alkoxycarbonylation, expanding access to ketone and ester derivatives .

Physical and Spectroscopic Properties

Compound Name Molecular Formula MW (g/mol) CAS Number Key Spectral Data Reference
Core Compound C₁₂H₁₈BNO₄S 283.15 214360-51-7 HRMS [M+H]⁺: 391.1508
3-Chloro-4-(pinacolboronyl)benzenesulfonamide C₁₂H₁₇BClNO₄S 317.59 2818961-92-9 N/A
N,N-Dimethyl-4-(pinacolboronyl)benzenesulfonamide C₁₄H₂₂BNO₄S 311.20 486422-04-2 N/A
4-(Pinacolboronyl)benzonitrile C₁₃H₁₆BNO₂ 229.08 171364-82-2 IR: ν(C≡N) ~2230 cm⁻¹

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H18BNO4S
  • Molecular Weight : 286.25 g/mol
  • CAS Number : 16414190

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety allows for reversible covalent bonding with nucleophiles such as thiols and amines, which can modulate enzyme activities and cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound demonstrates significant antibacterial properties against various strains of bacteria. For instance, it has been reported to have Minimum Inhibitory Concentration (MIC) values in the range of 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .
  • Anticancer Properties :
    • In vitro studies have revealed that the compound exhibits potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 values for these effects range from 0.1 to 1 μM, indicating a strong potential for therapeutic application in oncology .
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. This suggests a dual role in both anticancer activity and modulation of inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus4–8 μg/mL
AnticancerMDA-MB-231 (TNBC)0.1–1 μM
Enzyme InhibitionMMP-2 and MMP-9Not specified

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound could effectively inhibit bacterial growth and showed promise as a lead compound for developing new antibiotics .
  • Anticancer Research :
    Another study focused on the compound's effects on breast cancer cell lines. It was found that treatment with this sulfonamide led to significant apoptosis in MDA-MB-231 cells while sparing normal mammary epithelial cells. This selectivity highlights its potential as a targeted therapy for aggressive breast cancers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, intermediates with boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) are coupled with sulfonamide precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF. Reaction conditions (80–100°C, 12–24 hours) and stoichiometric ratios (1:1.2 boronate to sulfonamide) are critical for yields .
  • Validation : Post-synthesis, confirm product identity using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). For example, ¹³C NMR can verify the boron-aryl coupling (δ 80–85 ppm for dioxaborolane carbons) .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Analytical Methods : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Stability tests under humidity (40–60% RH) and temperature (4°C vs. ambient) require periodic NMR and TLC monitoring. Note that commercial suppliers (e.g., Sigma-Aldrich) often omit analytical data, necessitating in-house validation .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling with electron-deficient aryl halides?

  • Optimization : Use additives like K₂CO₃ or CsF to stabilize the boronate intermediate. For electron-deficient partners, lower reaction temperatures (50–60°C) and ligand systems (e.g., SPhos or XPhos) improve selectivity. Solvent choice (toluene > THF) reduces protodeboronation .
  • Case Study : In a Suzuki coupling with 4-bromonitrobenzene, yields increased from 45% to 72% when switching from Pd(OAc)₂/PPh₃ to PdCl₂(dppf) with K₃PO₄ .

Q. How does the sulfonamide moiety influence the compound’s reactivity in medicinal chemistry applications?

  • Mechanistic Insight : The sulfonamide group enhances hydrogen-bonding interactions with biological targets (e.g., serine proteases). Its electron-withdrawing nature also modulates the boronate’s Lewis acidity, improving stability in aqueous media during biochemical assays .
  • Example : In enzyme inhibition studies, derivatives of this compound showed IC₅₀ values <1 µM against carbonic anhydrase isoforms, attributed to the sulfonamide’s binding to the zinc-active site .

Q. What computational methods predict regioselectivity in meta-functionalization reactions involving this boronate?

  • Approach : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for C–H borylation. Meta-selectivity is driven by steric hindrance from the dioxaborolane group and electronic effects of the sulfonamide .
  • Validation : Experimental results align with computed activation energies (<25 kcal/mol for meta vs. >30 kcal/mol for para pathways) .

Key Considerations for Experimental Design

  • Contradiction Resolution : Discrepancies in reported yields (e.g., 27% vs. 80% in Suzuki couplings) often arise from ligand choice and solvent purity. Always replicate baseline conditions from literature before optimization .
  • Safety Protocols : Handle with nitrile gloves and fume hoods due to potential sulfonamide sensitization. Waste disposal must comply with EPA guidelines for boron-containing compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

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